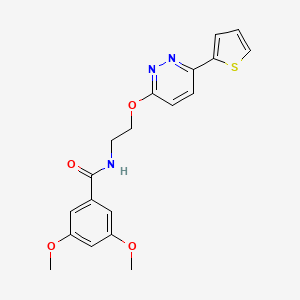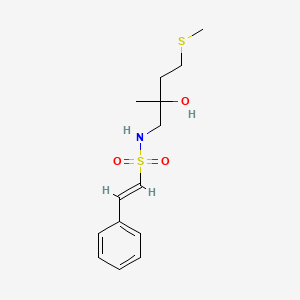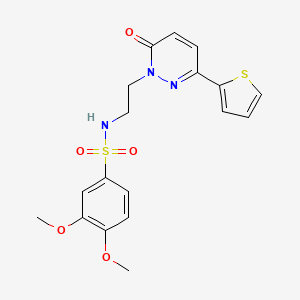
2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in the 1980s by researchers at the University of Auckland in New Zealand. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide is not fully understood, but it is believed to act through the stimulation of the immune system. 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide has been shown to activate the production of cytokines, which are signaling molecules that play a key role in the immune response. These cytokines, in turn, stimulate the production of nitric oxide and other reactive oxygen species, which can induce tumor necrosis and inhibit angiogenesis.
Biochemical and Physiological Effects:
2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the immune system, it has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other foreign substances in the body. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide for lab experiments is its relatively low cost and ease of synthesis. It has also been shown to be effective against a wide range of tumor types, which makes it a promising candidate for further study. However, one limitation of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide is its relatively short half-life in the body, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide. Finally, there is ongoing research into the potential use of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Synthesemethoden
The synthesis of 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide involves the reaction of 2,3-dimethylcyclohexanone with pyridine-4-carboxylic acid, followed by chlorination of the resulting product. The final compound is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important processes in the growth and spread of cancer cells. In preclinical studies, 2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide has demonstrated efficacy against a wide range of tumor types, including lung, breast, and colon cancers.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-9-4-3-5-12(10(9)2)17-14(18)11-6-7-16-13(15)8-11/h6-10,12H,3-5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLPZPFYINXOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide](/img/structure/B2853124.png)
![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2853125.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide](/img/structure/B2853128.png)



![(E)-4-(dimethylamino)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2853135.png)
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2853136.png)


![6-Oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B2853141.png)
![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2853142.png)